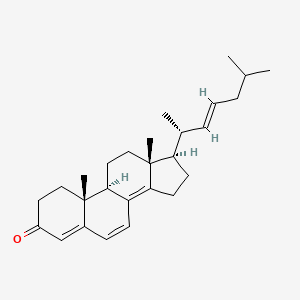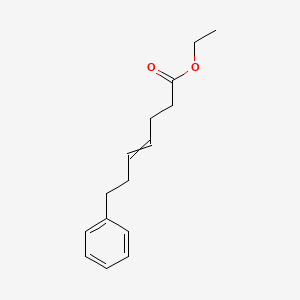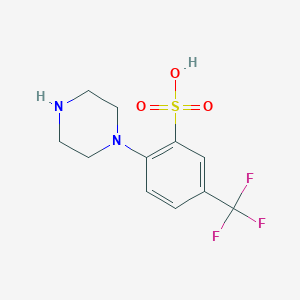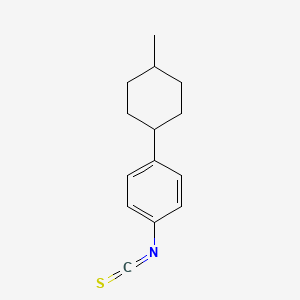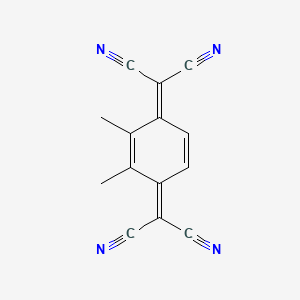
2,2'-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexadiene ring with two methyl groups and two propanedinitrile groups attached to it. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2,3-dimethylcyclohexa-2,5-diene-1,4-dione with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction conditions are optimized to minimize waste and energy consumption.
化学反应分析
Types of Reactions
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure into more saturated forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can lead to the formation of various amides or esters.
科学研究应用
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies indicating potential therapeutic uses.
作用机制
The mechanism by which 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential redox-active agent. It can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Shares a similar diene structure but lacks the nitrile groups.
2,6-Di-tert-butyl-1,4-benzoquinone: Another quinone derivative with different substituents.
Ubiquinone: A biologically active quinone with a more complex structure.
Uniqueness
What sets 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile apart is its combination of diene and nitrile functionalities. This unique structure allows it to participate in a broader range of chemical reactions and makes it a versatile compound for various applications .
属性
CAS 编号 |
138048-66-5 |
|---|---|
分子式 |
C14H8N4 |
分子量 |
232.24 g/mol |
IUPAC 名称 |
2-[4-(dicyanomethylidene)-2,3-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N4/c1-9-10(2)14(12(7-17)8-18)4-3-13(9)11(5-15)6-16/h3-4H,1-2H3 |
InChI 键 |
SJCRNVKTEUSWBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C#N)C#N)C=CC1=C(C#N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)


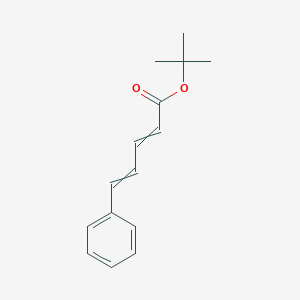
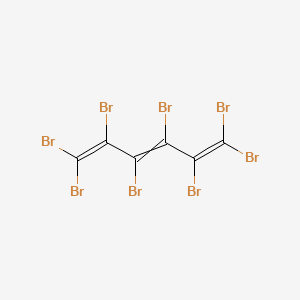
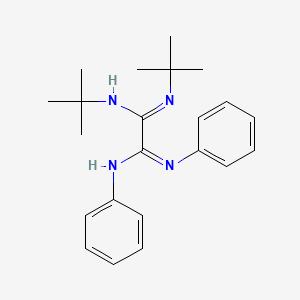

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
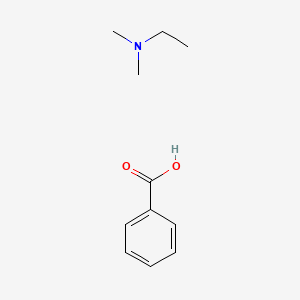
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
